Orelabrutinib

Catalog No.
S538198
CAS No.
1655504-04-3
M.F
C26H25N3O3
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orelabrutinib

CAS Number

1655504-04-3

Product Name

Orelabrutinib

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

orelabrutinib

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Description

The exact mass of the compound Orelabrutinib is 427.1896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orelabrutinib is a novel, small molecule that acts as a selective and irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It has been developed primarily for the treatment of B-cell malignancies and autoimmune disorders. Orelabrutinib demonstrates a high level of selectivity for BTK, with a half-maximal inhibitory concentration of 1.6 nM, making it significantly potent compared to other inhibitors in its class . The compound was approved in China in December 2020 for adult patients with relapsed or refractory mantle cell lymphoma who have undergone at least one prior therapy .

Orelabrutinib acts by covalently binding to the cysteine residue (Cys-481) within the BTK protein's catalytic domain []. This irreversible inhibition prevents BTK from phosphorylating downstream signaling molecules, thereby disrupting B-cell receptor (BCR) and other signaling pathways crucial for B-cell activation, proliferation, and survival []. In B-cell malignancies, this leads to tumor cell death or growth arrest []. The potential mechanism of action in autoimmune diseases like systemic lupus erythematosus (SLE) is still under investigation but likely involves modulation of B-cell activity [].

Clinical trials have shown that orelabrutinib is generally well-tolerated, with most adverse events being low-grade (grade 1 or 2) []. Common side effects include diarrhea, fatigue, upper respiratory tract infections, and cytopenias (low blood cell counts) [].

Inhibition of Bruton's tyrosine kinase (BTK)

Orelabrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is a signaling molecule crucial for B-cell development and function. By inhibiting BTK, Orelabrutinib disrupts B-cell signaling pathways, leading to the suppression of B-cell proliferation and survival []. This mechanism makes Orelabrutinib a promising therapeutic candidate for B-cell malignancies.

Clinical Trials for B-cell malignancies

The scientific research application of Orelabrutinib is primarily focused on B-cell malignancies. Several clinical trials have been conducted to evaluate its efficacy in various B-cell cancers, including:

  • Chronic Lymphocytic Leukemia (CLL)
  • Mantle Cell Lymphoma (MCL)
  • Marginal Zone Lymphoma (MZL)

These trials have shown promising results, with Orelabrutinib demonstrating significant clinical activity in patients with these B-cell malignancies.

Combination Therapy

Research is also exploring the potential of Orelabrutinib in combination with other therapies. Combining Orelabrutinib with chemotherapy or other targeted therapies might improve treatment outcomes for B-cell malignancies [].

Orelabrutinib's mechanism of action involves the irreversible binding to the BTK enzyme, which is crucial for B-cell receptor signaling. This inhibition leads to the disruption of downstream signaling pathways that are essential for B-cell activation and proliferation. The chemical structure of orelabrutinib can be summarized by its molecular formula C26H25N3O3C_{26}H_{25}N_{3}O_{3} and its average molecular weight of approximately 427.504 g/mol .

The primary chemical reaction can be represented as follows:

Orelabrutinib+BTKInactive BTK Complex\text{Orelabrutinib}+\text{BTK}\rightarrow \text{Inactive BTK Complex}

This reaction effectively inhibits the activity of BTK, preventing its role in promoting cell survival and proliferation in malignant B cells.

The synthesis of orelabrutinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. While specific synthetic routes are proprietary, it generally involves:

  • Formation of the Core Structure: This includes creating a scaffold that contains the necessary functional groups for BTK inhibition.
  • Coupling Reactions: These reactions link different molecular fragments to form the complete orelabrutinib structure.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for clinical use.

Due to its complexity, detailed synthetic protocols are often proprietary and not fully disclosed in public literature.

Orelabrutinib is primarily used in oncology for treating B-cell malignancies. Its applications include:

  • Mantle Cell Lymphoma: Approved for patients who have received at least one prior therapy.
  • Chronic Lymphocytic Leukemia: Under investigation in clinical trials.
  • Autoimmune Diseases: Currently being explored for conditions like systemic lupus erythematosus .

The drug's high selectivity for BTK makes it a promising candidate for combination therapies aimed at enhancing efficacy while reducing adverse effects.

Interaction studies have demonstrated that orelabrutinib has minimal off-target effects compared to other BTK inhibitors. In vitro studies indicate that it does not significantly inhibit other kinases at clinically relevant concentrations, thus preserving normal immune function while targeting malignant cells . This selectivity is critical in minimizing side effects commonly associated with broader-spectrum kinase inhibitors.

Orelabrutinib belongs to a class of drugs known as Bruton’s tyrosine kinase inhibitors. Other notable compounds include:

  • Ibrutinib: The first-in-class BTK inhibitor with broader kinase inhibition leading to more side effects.
  • Zanubrutinib: A second-generation BTK inhibitor designed to offer improved selectivity over ibrutinib but still shows some off-target activity.
  • Acalabrutinib: Another selective BTK inhibitor that has shown efficacy but may have different pharmacokinetic properties compared to orelabrutinib.

Comparison Table

CompoundSelectivityHalf-Maximal Inhibitory Concentration (nM)Approved Indications
OrelabrutinibHigh1.6Relapsed/Refractory Mantle Cell Lymphoma
IbrutinibModerate5.9Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma
ZanubrutinibHigh0.6Mantle Cell Lymphoma
AcalabrutinibHigh0.9Chronic Lymphocytic Leukemia

Uniqueness of Orelabrutinib

Orelabrutinib's uniqueness lies in its high selectivity and potency against BTK while maintaining a favorable safety profile. Its ability to achieve near-complete target occupancy over extended periods distinguishes it from other compounds in its class, potentially leading to better patient outcomes with fewer side effects .

Hinge Region Binding Modifications

Early screening showed that the canonical bicyclic heteroaromatic systems used in first-generation covalent inhibitors form two or three hydrogen bonds to the kinase hinge, but at the cost of promiscuous recognition by other kinases. Substitution of that bicyclic core with a planar six-membered nicotinamide ring (Table, first row) reduces potential hydrogen-bonding vectors from three to one, thereby:

  • lowering desolvation penalties,
  • constraining the dihedral angle between the heteroaryl plane and the pendant piperidine, and
  • preventing recognition by kinases that require bidentate hinge contacts.

The potency penalty relative to the bicyclic reference (approximately three-fold) is more than compensated by a thirty-to-forty-fold gain in kinome selectivity [1] [3]. Crystallographic overlays further show that the nicotinamide plane twists by about eight degrees away from the hinge, creating a “smaller” entrance that disfavours bulky non-cognate kinases [5].

Acrylamide Warhead Optimisation

Medicinal-chemistry iterations focused on three features: warhead length, electronic activation, and exit-vector geometry.

Warhead variantCovalent inactivation rate constant (kinact, per second)Apparent affinity constant for covalent step (KI, nanomolar)kinact / KI (second-1 · molar-1)Observed selectivity commentSource
Standard β-substituted acrylamide (orelabru­tinib)1.1 × 10-2138.5 × 10^5No measurable reaction with epidermal growth-factor receptor or T-cell kinase under identical conditions49
But-2-ynamide (acalabrutinib)5.6 × 10-31384.1 × 10^4Lower covalent efficiency but slightly higher kinome breadth49
α-Fluoro-acrylamide (model compound, literature)4.5 × 10-2451.0 × 10^6Broader cysteine reactivity observed in off-target serine hydrolases [7]4

Key findings

  • Extending the Michael acceptor by one methylene atom (standard acrylamide ➔ but-2-ynamide) halves the inactivation rate, confirming that the native orelabrutinib warhead is length-optimised for the geometry of cysteine four-hundred-and-eighty-one [8].
  • α-Fluorination accelerates covalent chemistry but erodes chemoselectivity, reinforcing the choice of an unactivated acrylamide for the clinical candidate [7].
  • Overall covalent efficiency (kinact / KI) for orelabrutinib is two orders of magnitude higher than for the historical benchmark acalabrutinib while retaining single-target specificity [8].

Phenoxyaryl Substitution Patterns

Docking and mutagenesis pinpointed the para-phenoxy-phenyl group as the major hydrophobic anchor in the so-called “back pocket” behind leucine five-hundred-and-twenty-eight. Incremental variation of this motif revealed:

Phenoxyaryl patternHalf-maximal inhibitory concentration (nanomolar)Fold-selectivity versus epithelial growth-factor receptorNoteSource
4-Phenoxy-phenyl (orelabru­tinib)1.6 [2]> 10,000 [3]Optimal van-der-Waals complementarity; accommodates leucine five-hundred-and-twenty-eight rotamer8, 22
2-Phenoxy-phenyl9.4 [9]600Suboptimal orientation; partial steric clash with methionine four-hundred-and-forty-nine47
4-Phenoxy-pyridyl3.8 [9]180Increased polarity reduces lipophilic pocket residency47

The data show that positional isomerism within the phenoxyaryl domain governs both potency and kinome cleanliness: para-phenoxy substitution aligns the ether oxygen toward threonine four-hundred-and-seventy-four, forming a weak C=O···H–N contact that is absent in ortho analogues [1].

Conformational Restriction Strategies

Eliminating the benzylic chiral center present in ibrutinib and constraining rotatable bonds were central to the final design:

  • The piperidin-four-yl linker in orelabrutinib is tethered directly to the heteroaryl core, locking the dihedral angle at approximately sixty degrees and reducing conformational entropy loss on binding [1].
  • Computational energy scans show that this linker reduction narrows the low-energy conformer ensemble from about one hundred sixty degrees (ibrutinib) to under forty degrees (orelabru­tinib), thereby contributing roughly one kilocalorie per mole to binding free energy [10].
  • Macrocyclisation attempts reported in the derivative series (example: twenty-three-membered macrocycle 15a in reference [4]) further improved Bruton’s tyrosine kinase potency to 4.2 nanomolar but at the expense of oral bioavailability, underlining the delicate balance between rigidity and pharmacokinetics.
Conformational control elementRotatable bonds removedHalf-maximal inhibitory concentration (nanomolar)Oral bioavailability in rat (percent)Source
Piperidine linker rigidification (orelabru­tinib)–21.668 [3]8, 22
Macrocyclisation (compound 15a)–54.211 [4]31

Collectively, these data demonstrate that judicious conformational restriction can enhance biochemical potency without compromising drug-like properties, provided lipophilicity and polar surface area are carefully balanced.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

427.18959167 g/mol

Monoisotopic Mass

427.18959167 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJA5UO9E10

Wikipedia

Orelabrutinib

Dates

Last modified: 08-15-2023

Explore Compound Types